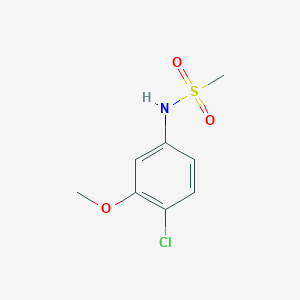
N-(4-Chloro-3-methoxyphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chloro-3-methoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C8H10ClNO3S. It is characterized by the presence of a chloro group, a methoxy group, and a methanesulfonamide group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-methoxyphenyl)methanesulfonamide typically involves the reaction of 4-chloro-3-methoxyaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for temperature and pH control is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-3-methoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include amines.
Scientific Research Applications
N-(4-Chloro-3-methoxyphenyl)methanesulfonamide is used in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-(4-Chloro-3-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-4-methoxyphenyl)methanesulfonamide
- N-(4-Chloro-3-methylphenyl)methanesulfonamide
- Methanesulfonamide
Uniqueness
N-(4-Chloro-3-methoxyphenyl)methanesulfonamide is unique due to the specific positioning of the chloro and methoxy groups on the benzene ring, which influences its reactivity and interaction with biological targets. This unique structure makes it a valuable compound in various research applications .
Biological Activity
N-(4-Chloro-3-methoxyphenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory effects. This article provides a detailed overview of its biological activity, including research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features a sulfonamide group, which is known to mimic natural substrates and interact with various biological targets. The structural formula can be represented as follows:
- Molecular Formula : C10H12ClN1O3S
- Molecular Weight : 287 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for this compound ranged from 2 to 64 μg/mL, indicating moderate to high potency against these pathogens .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit key enzymes involved in inflammatory pathways, potentially leading to reduced inflammation in various biological systems.
The mechanism of action for this compound primarily involves its interaction with enzymes or receptors. The sulfonamide moiety allows the compound to bind effectively to the active sites of target enzymes, inhibiting their activity and disrupting essential biochemical pathways. This inhibition can lead to both antimicrobial and anti-inflammatory effects by preventing the proliferation of pathogens and reducing inflammatory responses .
Case Study: Antitumor Activity
In addition to its antimicrobial and anti-inflammatory properties, there is emerging evidence suggesting that this compound may possess antitumor activity. A study utilizing xenograft models demonstrated that compounds with similar structures could significantly reduce tumor growth in mice treated with radiation therapy. The proposed mechanism involved increased endoplasmic reticulum stress leading to apoptosis during treatment .
Table of Biological Activities
Properties
Molecular Formula |
C8H10ClNO3S |
|---|---|
Molecular Weight |
235.69 g/mol |
IUPAC Name |
N-(4-chloro-3-methoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H10ClNO3S/c1-13-8-5-6(3-4-7(8)9)10-14(2,11)12/h3-5,10H,1-2H3 |
InChI Key |
HHFRGVJYWSAOEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















